molecular formula C7H7N3O3 B2362881 N-Methyl 5-nitropicolinamide CAS No. 59290-32-3

N-Methyl 5-nitropicolinamide

Cat. No.: B2362881
CAS No.: 59290-32-3
M. Wt: 181.151
InChI Key: ZZKZLRHPTKBJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “N-Methyl 5-nitropicolinamide” is represented by the formula C7H7N3O3 . Unfortunately, there is no further information available on the detailed molecular structure of this compound.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 181.15 . Unfortunately, there is no further information available on the physical and chemical properties of this compound.

Scientific Research Applications

Antimicrobial Activity

N-Methyl 5-nitropicolinamide derivatives have been explored for their antimicrobial properties. For example, hydrazones derived from methyl 4-phenylpicolinoimidate, which are structurally related to this compound, have shown significant antimicrobial activity. These compounds, including condensates with 5-nitro-2-furaldehyde or 5-nitro-2-thiophenecarboxaldehyde, demonstrated varying degrees of effectiveness against Gram-positive bacteria and tuberculostatic activity (Gobis et al., 2022).

Antimalarial Activity

Compounds structurally related to this compound, such as 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, have been synthesized and evaluated for antimalarial activity. These compounds showed high activity against resistant strains of Plasmodium berghei in mice and possessed pharmacokinetic properties that suggest potential for clinical trials (Werbel et al., 1986).

Antitumor Activity

Certain nitroquinoline derivatives, which are similar to this compound, have been investigated for their antitumor properties. For instance, 6-Nitro-7-(1-piperazino)quinazolines, a class of compounds including N-methyl analogues, showed inhibitory activities against tumor necrosis factor-α (TNF-α) production and T cell proliferation (Tobe et al., 2003).

Anticancer Drug Design

In the field of anticancer drug design, analogues of this compound have been explored. For example, N,N:N',N':N'',N''-tri-1,2-ethanediylphosphorothioic triamide (TEPA) analogues showed therapeutic indexes higher than other known compounds, pointing to their potential in anticancer treatments (Sosnovsky et al., 1986).

Activation in Hypoxic Conditions

4-Alkylamino-5-nitroquinoline drugs, akin to this compound, have been studied for their hypoxia-selective cytotoxicity, suggesting potential use in hypoxia-related conditions such as certain types of cancer (Siim et al., 1994).

Properties

IUPAC Name

N-methyl-5-nitropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c1-8-7(11)6-3-2-5(4-9-6)10(12)13/h2-4H,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKZLRHPTKBJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.